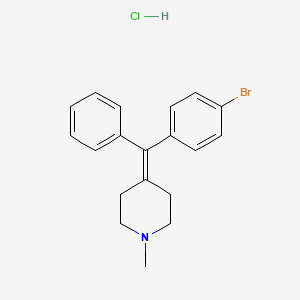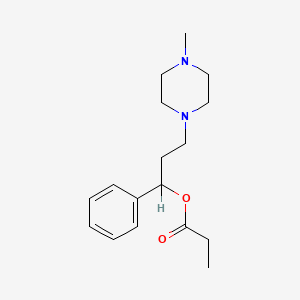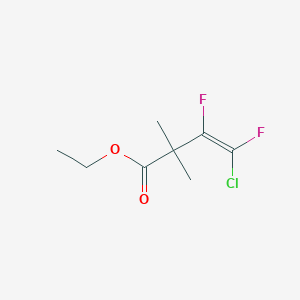
Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate is an organic compound characterized by its unique structural features, including a chloro group, two fluoro groups, and a dimethyl-substituted butenoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
- Ethyl 4-chloro-3,4-difluoro-2-butenoate
- Ethyl 4-chloro-3,4-difluoro-2,2-dimethylbutanoate
- Ethyl 4-chloro-3,4-difluoro-2,2-dimethyl-3-pentenoate
Comparison: Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro groups, along with the ester functionality, makes it a versatile compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity and selectivity in certain reactions.
Propriétés
Numéro CAS |
144194-07-0 |
|---|---|
Formule moléculaire |
C8H11ClF2O2 |
Poids moléculaire |
212.62 g/mol |
Nom IUPAC |
ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethylbut-3-enoate |
InChI |
InChI=1S/C8H11ClF2O2/c1-4-13-7(12)8(2,3)5(10)6(9)11/h4H2,1-3H3/b6-5- |
Clé InChI |
AOHWDDBTLICGTC-WAYWQWQTSA-N |
SMILES isomérique |
CCOC(=O)C(C)(C)/C(=C(/F)\Cl)/F |
SMILES canonique |
CCOC(=O)C(C)(C)C(=C(F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



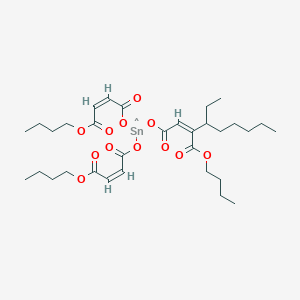
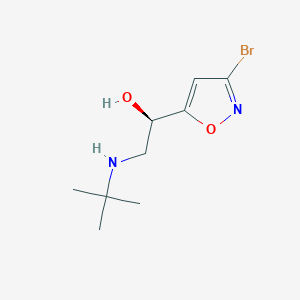
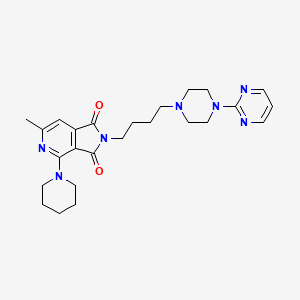
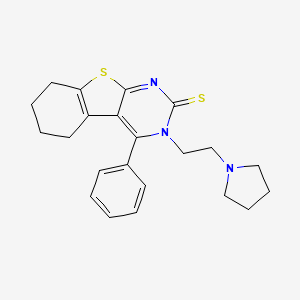

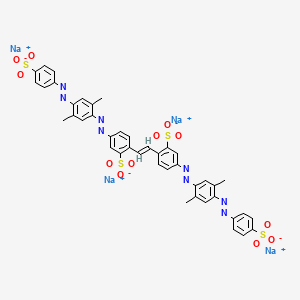
![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
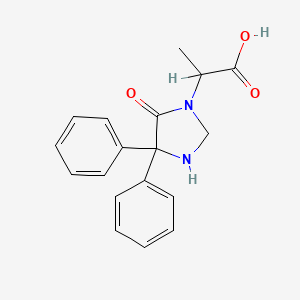

![2,2'-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane](/img/structure/B12719817.png)
